molecular formula C15H22O5 B15082736 4'-Methylbenzo-15-crown-5

4'-Methylbenzo-15-crown-5

Cat. No.: B15082736
M. Wt: 282.33 g/mol
InChI Key: HCQGDZNYDMLVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylbenzo-15-crown-5 is a macrocyclic polyether compound belonging to the class of crown ethers. It is characterized by a benzene ring substituted with a methyl group and a 15-membered ring containing five oxygen atoms. This compound is known for its ability to form stable complexes with various cations, making it valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbenzo-15-crown-5 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base to form the crown ether. For instance, the reaction of 4’-methylcatechol with ethylene glycol dichloride in the presence of sodium hydroxide can yield 4’-Methylbenzo-15-crown-5 .

Industrial Production Methods: Industrial production of 4’-Methylbenzo-15-crown-5 often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Mechanism of Action

The mechanism by which 4’-Methylbenzo-15-crown-5 exerts its effects primarily involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity of the macrocycle. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical and biological processes .

Properties

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

17-methyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene

InChI

InChI=1S/C15H22O5/c1-13-2-3-14-15(12-13)20-11-9-18-7-5-16-4-6-17-8-10-19-14/h2-3,12H,4-11H2,1H3

InChI Key

HCQGDZNYDMLVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCOCCOCCOCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.